molecular formula C17H19FN2O2S2 B2562823 N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 463975-23-7

N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No. B2562823
CAS RN: 463975-23-7
M. Wt: 366.47
InChI Key: TZLOTGZNFOJRTH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule with several functional groups, including an amide group (-CONH2), a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), and a methylidene group (=CH2). These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an amide group, a thiazolidine ring, and a methylidene group. The double bond in the methylidene group and the heteroatoms (nitrogen and sulfur) in the thiazolidine ring could potentially have implications for the compound’s reactivity .


Chemical Reactions Analysis

Amides, like the one present in this compound, can undergo various reactions. For instance, they can be hydrolyzed to form amines and carboxylic acids in the presence of added acid or base . The presence of the thiazolidine ring and the methylidene group could also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group might form hydrogen bonds, influencing the compound’s solubility and boiling point .

Scientific Research Applications

Antitumor Applications

Researchers have developed synthetic methodologies for compounds with structures similar to N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide, which demonstrated moderate antitumor activity against malignant tumor cells. For instance, the synthesis of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides has shown potential in targeting renal cancer cell lines, indicating a promising avenue for cancer therapy research (V. Horishny, V. Matiychuk, 2020).

Antimicrobial and Antiviral Properties

Compounds derived from the structural framework of N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide have been evaluated for their antimicrobial and antiviral properties. A study synthesized flurbiprofen hydrazide derivatives, including 2-(2-fluorobiphenyl-4-yl)-N-(2-substituted-4-oxo-1,3-thiazolidine-3-yl)propanamides, demonstrating significant activity against hepatitis C virus and various bacterial strains, highlighting their potential as antimicrobial and antiviral agents (Pelin Çıkla et al., 2013).

Antioxidant and Anti-inflammatory Properties

Further research into derivatives of N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has explored their antioxidant and anti-inflammatory properties. Celecoxib derivatives, for example, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, and anticancer agents, showcasing a broad spectrum of pharmacological activities that could be beneficial for developing new therapeutic agents (Ş. Küçükgüzel et al., 2013).

Analytical and Environmental Applications

Beyond pharmacological applications, derivatives similar to N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide have been utilized in analytical chemistry and environmental science. For example, the synthesis and characterization of fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs have shown potential in antimicrobial screening and voltammetric analysis, indicating their usefulness in environmental monitoring and pharmaceutical analysis (M. Makki et al., 2016).

properties

IUPAC Name

N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S2/c1-2-3-9-19-15(21)8-10-20-16(22)14(24-17(20)23)11-12-6-4-5-7-13(12)18/h4-7,11H,2-3,8-10H2,1H3,(H,19,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLOTGZNFOJRTH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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